Ethanone, 1,1'-(3,9-fluoranthenediyl)bis[2-(dimethylamino)-
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Overview
Description
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluoranthene core with two ethanone groups attached to it, each bearing a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of fluoranthene with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism by which Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: This compound has a similar structure but with a phenylene core instead of a fluoranthene core.
Ethanone, 1,1’-(2,8-dibenzofurandiyl)bis[2-(dimethylamino)-: Another similar compound with a dibenzofuran core.
Uniqueness
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is unique due to its fluoranthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63908-06-5 |
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Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]fluoranthen-8-yl]ethanone |
InChI |
InChI=1S/C24H24N2O2/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15/h5-12H,13-14H2,1-4H3 |
InChI Key |
QCHHDVXUCJUNJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CN(C)C |
Origin of Product |
United States |
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